4'-Azetidinomethyl-3-methylbenzophenone
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Overview
Description
4’-Azetidinomethyl-3-methylbenzophenone is a chemical compound with the molecular formula C18H19NO and a molecular weight of 265.35 g/mol . It is also known by its systematic name, (4-(Azetidin-1-ylmethyl)phenyl)(m-tolyl)methanone . This compound is characterized by the presence of an azetidine ring attached to a benzophenone structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azetidinomethyl-3-methylbenzophenone typically involves the reaction of 4-(chloromethyl)benzophenone with azetidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the azetidine ring is introduced to the benzophenone structure.
Industrial Production Methods
Industrial production methods for 4’-Azetidinomethyl-3-methylbenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4’-Azetidinomethyl-3-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted azetidinomethyl derivatives.
Scientific Research Applications
4’-Azetidinomethyl-3-methylbenzophenone is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-3-methylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and benzophenone structure allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4’-Azetidinomethyl-4-methylbenzophenone
- 3-Azetidinomethyl-4’-methylbenzophenone
- 4’-Azetidinomethyl-3,4-dimethylbenzophenone
Comparison
4’-Azetidinomethyl-3-methylbenzophenone is unique due to the specific positioning of the azetidine ring and the methyl group on the benzophenone structure. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the methyl group at the 3-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-4-2-5-17(12-14)18(20)16-8-6-15(7-9-16)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVHGTLNEIQHCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642784 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-28-1 |
Source
|
Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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